molecular formula C14H10ClN3OS B2671017 5-(6-Chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile CAS No. 1428118-99-3

5-(6-Chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile

Cat. No. B2671017
CAS RN: 1428118-99-3
M. Wt: 303.76
InChI Key: LKNHHAFPHHVBGO-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile, also known as CP-690,550, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines, which are crucial in the immune system.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound has been involved in reactions with nitrile oxides, contributing to the formation of various chemical structures, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. These findings highlight its role in diverse chemical synthesis pathways (Kandeel & Youssef, 2001).

Pharmacological Properties

  • It forms part of a series of compounds synthesized for their pharmacological evaluation as 5-HT3 antagonists. The compound's structural features, such as the basic nitrogen, a linking group for hydrogen bonding, and an aromatic moiety, are key to its pharmacological activity (Matsui et al., 1992).

Antibacterial and Insecticidal Activities

  • This compound has been a precursor in synthesizing triazolothiadiazines and triazolothiadiazoles, which have been tested for antibacterial and insecticidal activities. The structural characterization and bioactivity assessment of these derivatives indicate its potential in developing new antibacterial and insecticidal agents (Holla et al., 2006).

Anticancer Potential

  • In the domain of cancer research, derivatives of this compound have been explored as potential apoptosis inducers and anticancer agents. The structural modifications of these derivatives are crucial for their bioactivity, underscoring the compound's significance in medicinal chemistry (Zhang et al., 2005).

Metal Complexation Studies

  • The compound has been part of studies investigating the complexation of zinc(II), magnesium(II), and calcium(II) with related derivatives. These studies provide insights into its chemical behavior in the presence of metal ions, which is significant for understanding its potential applications in chemical and biological systems (Matczak-Jon et al., 2010).

properties

IUPAC Name

5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c1-9-8-20-14(18-9)11(6-16)12(19)4-2-10-3-5-13(15)17-7-10/h2-5,7-8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNHHAFPHHVBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C#N)C(=O)C=CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile

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